4-(Methoxymethyl)-2-[(3-methoxypropyl)amino]pyrimidine-5-carboxylic acid
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Overview
Description
4-(Methoxymethyl)-2-[(3-methoxypropyl)amino]pyrimidine-5-carboxylic acid is a heterocyclic organic compound It features a pyrimidine ring substituted with methoxymethyl and methoxypropylamino groups, as well as a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methoxymethyl)-2-[(3-methoxypropyl)amino]pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common approach is the condensation of appropriate pyrimidine derivatives with methoxymethyl and methoxypropylamino substituents under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using bulk reagents, continuous flow reactors, and automated synthesis platforms to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Methoxymethyl)-2-[(3-methoxypropyl)amino]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
4-(Methoxymethyl)-2-[(3-methoxypropyl)amino]pyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(Methoxymethyl)-2-[(3-methoxypropyl)amino]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The methoxypropylamino group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The carboxylic acid group can participate in ionic interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
5-(Methoxymethyl)pyridine-3-carboxylic acid: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
4-(Methoxymethyl)-5-methylisoxazole-3-carboxylic acid: Features an isoxazole ring, differing in the heterocyclic core.
Uniqueness
4-(Methoxymethyl)-2-[(3-methoxypropyl)amino]pyrimidine-5-carboxylic acid is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted applications in various fields.
Properties
IUPAC Name |
4-(methoxymethyl)-2-(3-methoxypropylamino)pyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4/c1-17-5-3-4-12-11-13-6-8(10(15)16)9(14-11)7-18-2/h6H,3-5,7H2,1-2H3,(H,15,16)(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVSDZCIOQAIEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=NC=C(C(=N1)COC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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